2,4-dimethylpentane-1,5-diol
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Overview
Description
2,4-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its unique structure, which includes two methyl groups attached to the second and fourth carbon atoms of the pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylpentane-1,5-diol can be synthesized through various methods. One common approach involves the reduction of 2,4-dimethylpentane-1,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding diketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 2,4-Dimethylpentane-1,5-dione or 2,4-dimethylpentanoic acid.
Reduction: 2,4-Dimethylpentane.
Substitution: 2,4-Dimethylpentane-1,5-dichloride.
Scientific Research Applications
2,4-Dimethylpentane-1,5-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and resins due to its diol functionality.
Mechanism of Action
The mechanism of action of 2,4-dimethylpentane-1,5-diol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in its reactivity and functionality. The compound can participate in various biochemical pathways, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediol: A diol with a straight-chain structure, lacking the methyl groups present in 2,4-dimethylpentane-1,5-diol.
2,4-Dimethyl-2,4-pentanediol: A similar compound with hydroxyl groups on the second and fourth carbon atoms, but with a different overall structure.
Uniqueness
This compound is unique due to the presence of methyl groups at the second and fourth positions, which influence its chemical properties and reactivity. This structural feature distinguishes it from other diols and contributes to its specific applications in various fields.
Properties
CAS No. |
2121-69-9 |
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Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2,4-dimethylpentane-1,5-diol |
InChI |
InChI=1S/C7H16O2/c1-6(4-8)3-7(2)5-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
ZJWDJIVISLUQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)CO)CO |
Purity |
95 |
Origin of Product |
United States |
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